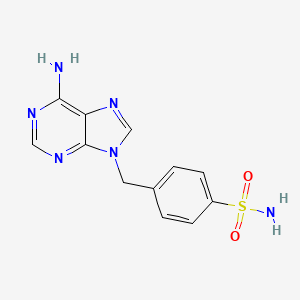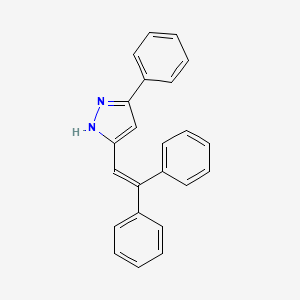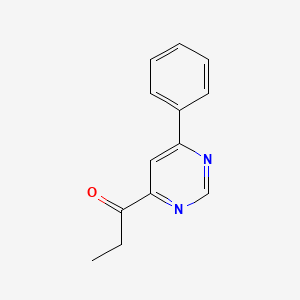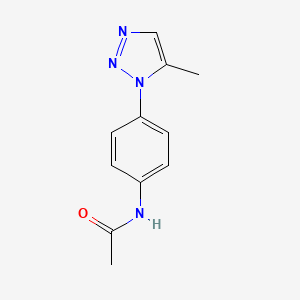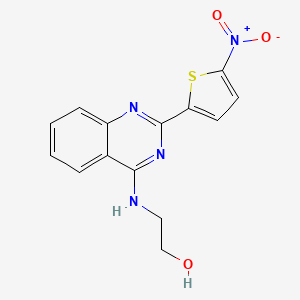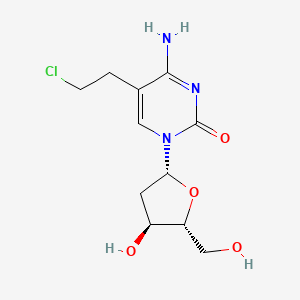
5-(2-Chloroethyl)-2'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloroethyl)-2’-deoxycytidine is a synthetic nucleoside analogue that has garnered attention for its potential applications in antiviral and anticancer therapies. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of DNA. The modification at the 5-position with a 2-chloroethyl group imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 5-(2-Chloroethyl)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(2-Chloroethyl)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. .
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
5-(2-Chloroethyl)-2’-deoxycytidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-(2-Chloroethyl)-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the chloroethyl group can form covalent bonds with adjacent nucleotides, leading to DNA cross-linking and strand breaks. This disrupts the normal replication process and induces cell death, particularly in rapidly dividing cells such as cancer cells .
相似化合物的比较
Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: Another nucleoside analogue with similar antiviral properties.
2-Chloroethylamine: A simpler compound that serves as a precursor in the synthesis of various chloroethyl derivatives.
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: Compounds with similar chemical reactivity but different biological activities.
Uniqueness
5-(2-Chloroethyl)-2’-deoxycytidine is unique due to its specific modification at the 5-position, which imparts distinct chemical and biological properties. Its ability to selectively target DNA replication in virus-infected or cancerous cells makes it a valuable compound in therapeutic research .
属性
CAS 编号 |
90301-75-0 |
|---|---|
分子式 |
C11H16ClN3O4 |
分子量 |
289.71 g/mol |
IUPAC 名称 |
4-amino-5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1-3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
KQDWMXVMXQCPIZ-DJLDLDEBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CCCl)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CCCl)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



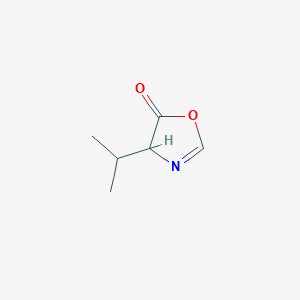

![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
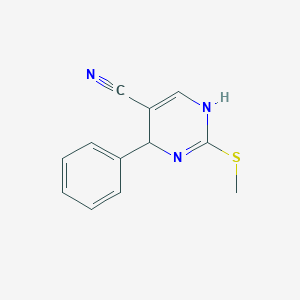
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
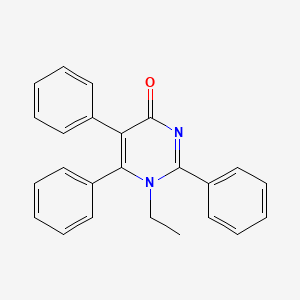
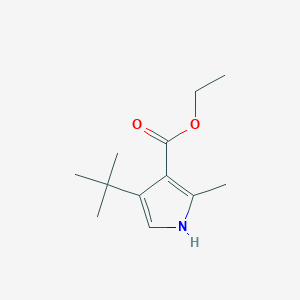
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
